molecular formula C7H3IN4 B2710845 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1638764-68-7

3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No. B2710845
CAS RN: 1638764-68-7
M. Wt: 270.033
InChI Key: FGLFOYGIWBCTKW-UHFFFAOYSA-N
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Description

3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound . It is a derivative of pyrazolo[3,4-b]pyridine, which is a group of compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described to date .

Scientific Research Applications

Synthesis Techniques and Derivative Development

The compound serves as a critical intermediate in the synthesis of complex heterocyclic structures. Researchers have developed methodologies for synthesizing a range of pyrazolopyridine derivatives, including those with potential antitumor, antiviral, and antimicrobial activities. These synthesis methods often involve reactions with various electrophilic and nucleophilic reagents, showcasing the compound's flexibility in chemical transformations (Ghattas et al., 2003), (El-Menyawy et al., 2019), (Abdel‐Latif et al., 2016).

Biomedical Applications

Extensive research has highlighted the biomedical applications of pyrazolo[3,4-b]pyridines, including their potential in treating various diseases. These compounds have been investigated for their antitumor, antiviral, and antimicrobial effects, indicating their significant therapeutic potential. The structural versatility allows for targeted modifications to enhance biological activity and specificity (Donaire-Arias et al., 2022).

Materials Science and Corrosion Inhibition

In materials science, pyrazolo[3,4-b]pyridine derivatives have been identified as effective corrosion inhibitors, offering protection for metals in aggressive environments. This application is crucial for extending the lifespan of metal structures and components in various industrial settings. The compound's ability to form stable, protective layers on metal surfaces highlights its utility in materials science and engineering (Dandia et al., 2013).

Optical and Electronic Properties

Studies have also focused on the optical and electronic properties of pyrazolo[3,4-b]pyridine derivatives, exploring their use in creating functional materials for electronic devices. These compounds have shown promising characteristics for applications in optoelectronics, including as components in light-emitting devices and sensors. The structural manipulation of these derivatives allows for the tuning of their optical and electronic properties to meet specific application needs (El-Menyawy et al., 2020).

properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN4/c8-6-5-1-4(2-9)3-10-7(5)12-11-6/h1,3H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLFOYGIWBCTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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